Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate typically involves the cyclization of thiophene derivatives with pyridine moieties. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiophene derivatives: Compounds with thiophene rings are known for their applications in medicinal chemistry and materials science.
Uniqueness
Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate is unique due to its specific structural features and the combination of thieno and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
870773-99-2 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
ethyl 3-thieno[3,2-c]pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)4-3-10-7-9-8-13-6-5-11(9)16-10/h3-8H,2H2,1H3 |
InChI Key |
NBWQCSBGJVKSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(S1)C=CN=C2 |
Origin of Product |
United States |
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